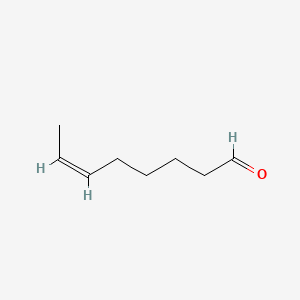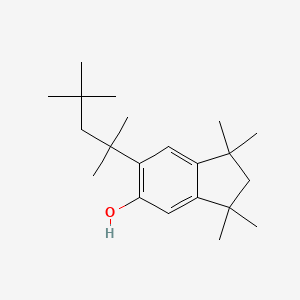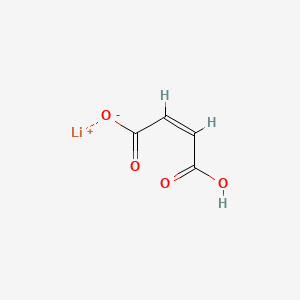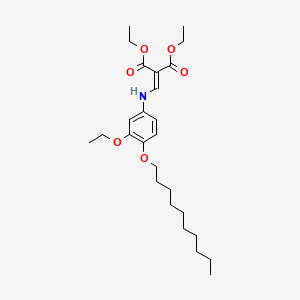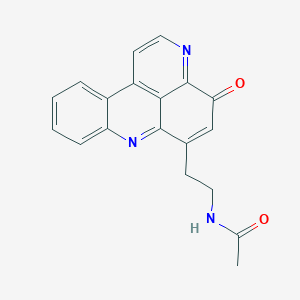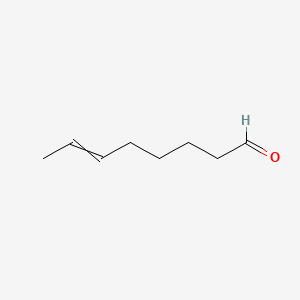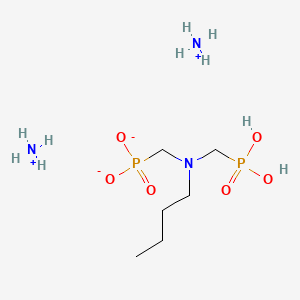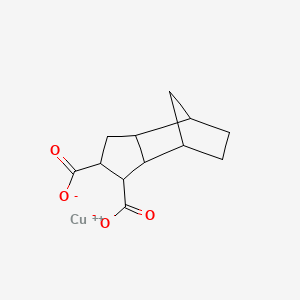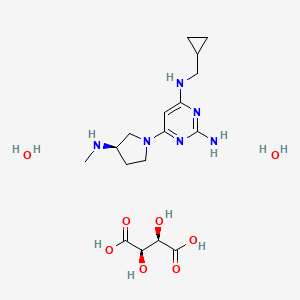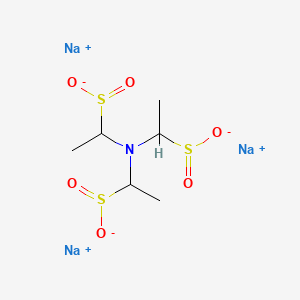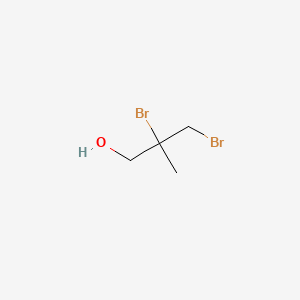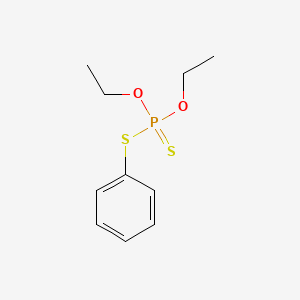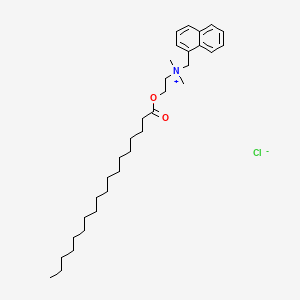
Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C33H54ClNO2 and a molecular weight of 532.24 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride typically involves the reaction of naphthylmethyl chloride with dimethylamine, followed by the reaction with 2-((1-oxooctadecyl)oxy)ethyl chloride . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like hydroxide, cyanide, or thiolate ions; often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl ketones, while reduction can produce secondary amines .
科学研究应用
Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride is utilized in several scientific research fields:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture studies to modify cell membrane properties.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Applied in formulations for detergents, emulsifiers, and dispersants.
作用机制
The mechanism of action of dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes, altering their permeability and stability . This compound targets lipid bilayers, disrupting their structure and leading to increased solubility of hydrophobic substances .
相似化合物的比较
Similar Compounds
- Dimethylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium chloride
- Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride
Uniqueness
This compound is unique due to its specific combination of naphthylmethyl and long-chain alkyl groups, which confer distinct surfactant properties and biological activity . This makes it particularly effective in applications requiring strong interaction with lipid membranes .
属性
CAS 编号 |
38430-61-4 |
|---|---|
分子式 |
C33H54ClNO2 |
分子量 |
532.2 g/mol |
IUPAC 名称 |
dimethyl-(naphthalen-1-ylmethyl)-(2-octadecanoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C33H54NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-33(35)36-28-27-34(2,3)29-31-24-21-23-30-22-19-20-25-32(30)31;/h19-25H,4-18,26-29H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
BGFGTJZIHQTXHZ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


